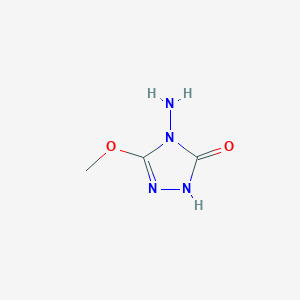
4,5-Dimethyl-1,2-phenylenediamine
Vue d'ensemble
Description
4,5-Dimethyl-1,2-phenylenediamine (DMPDA) is a derivative of o-phenylenediamine with two methyl groups attached to the benzene ring. It belongs to the class of organic compounds known as o-xylenes, which are aromatic compounds that contain a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions . It is a compound of interest due to its potential applications in various chemical reactions and as a building block for more complex molecules.
Synthesis Analysis
Complexes of N,N-bis (salicylidene)4,5-dimethyl-1,2-phenylenediamine have been synthesized and characterized . Another synthesis method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with the [Cu2(Piv)4(HPiv)2] complex in the presence of atmospheric oxygen .
Molecular Structure Analysis
The structure of 4,5-dimethyl-o-phenylenediamine was investigated based on spectroscopic data and theoretical calculations . The molecular formula is C8H12N2 and the molecular weight is 136.197 g/mol .
Chemical Reactions Analysis
In the presence of atmospheric oxygen, 4,5-dimethyl-1,2-phenylenediamine reacts with phthalaldehyde to form 4,5-dimethyldiisoindolo[2,1-a:1,2-c]quinoxaline-1,8-dione . Another study showed that the compound reacts with copper (II) pivalate in the presence of atmospheric oxygen .
Physical And Chemical Properties Analysis
4,5-Dimethyl-1,2-phenylenediamine has a molecular formula of C8H12N2 and a molecular weight of 136.197 g/mol . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Preparation of Transition Metal Complexes
4,5-dimethylbenzene-1,2-diamine: is utilized in synthesizing transition metal complexes . These complexes have significant applications in catalysis, material science, and as models for studying metalloproteins.
Synthesis of Quinoxalinones
This compound serves as a precursor in the synthesis of quinoxalinones , which are heterocyclic compounds with potential pharmacological activities, including antiviral, antibacterial, and anticancer properties.
Fluorescent Reagent for Vitamin C Determination
A novel method employs 4,5-dimethylbenzene-1,2-diamine as a fluorescent reagent for the accurate determination of vitamin C, including ascorbic acid and dehydroascorbic acid . This application is crucial for clinical diagnostics and food chemistry.
Sialic Acid Speciation and Distribution Analysis
In analytical chemistry, particularly in the study of sialic acids in fish tissues, 4,5-dimethylbenzene-1,2-diamine is used for derivatization in LC-MS analysis. It provides superior chromatographic separation efficiency compared to other reagents .
Drug Delivery Systems
4,5-dimethylbenzene-1,2-diamine: is involved in the development of drug delivery systems, such as graphene quantum dots (GQDs), which enhance drug solubility in water and facilitate membrane transport . This is particularly relevant for anti-diabetic vanadium compounds.
Organic Synthesis and Environmental Measurement
The compound finds extensive use in organic synthesis and as a reagent for environmental measurement. It caters to a wide range of needs in advanced technology research and life sciences .
Computational Chemistry Simulations
In computational chemistry, 4,5-dimethylbenzene-1,2-diamine is referenced for simulations that visualize molecular interactions and dynamics. Programs like Amber and GROMACS utilize this compound’s data for accurate modeling .
Medicinal Chemistry
The physicochemical properties of 4,5-dimethylbenzene-1,2-diamine make it a subject of interest in medicinal chemistry. Its lipophilicity, water solubility, and drug-likeness scores are analyzed for potential therapeutic applications .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It is harmful in contact with skin or if inhaled . Immediate medical attention is required in case of contact .
Relevant Papers
Several papers have been published on 4,5-Dimethyl-1,2-phenylenediamine. These include studies on its synthesis , molecular structure , chemical reactions , and safety and hazards . Further details can be found in the respective papers .
Mécanisme D'action
Target of Action
The primary target of 4,5-dimethylbenzene-1,2-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium .
Mode of Action
The compound interacts with its target through a mechanism that involves electron transfer-proton-coupled electron transfer (ET-PCET) . This process is characterized by a first-order dependence on the benzimidazole hydride concentration and an unusually large kinetic isotope effect .
Biochemical Pathways
It has been used in the selective conversion of a transition metal carbonyl complex to a hydroxymethyl complex . This process is part of a viable approach for methanol production from CO, and from CO2 through cascade catalysis, with renewable organic hydrides .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The interaction of 4,5-dimethylbenzene-1,2-diamine with its target enzyme results in the formation of a formyl complex . Further reduction/protonation of this complex with two equivalents of the organic hydride yields a hydroxymethyl complex . Upon visible light excitation, this complex releases free methanol .
Action Environment
The action of 4,5-dimethylbenzene-1,2-diamine is influenced by environmental factors such as light and the presence of organic hydrides . The compound is also sensitive to air and light , which may affect its stability and efficacy.
Propriétés
IUPAC Name |
4,5-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYBMMYQCYIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062885 | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,5-Dimethyl-1,2-phenylenediamine | |
CAS RN |
3171-45-7 | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3171-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OJ9D3R6NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)


![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)

